

An In-depth Technical Guide to Pyridin-2-ylhydrazine: Properties and Experimental Protocols

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Compound of Interest

Compound Name: 2-Hydrazinopyridine
dihydrochloride

Cat. No.: B147040

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Introduction

Pyridin-2-ylhydrazine is a heterocyclic organic compound that serves as a vital building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a pyridine ring and a reactive hydrazine moiety, allows for the versatile construction of more complex molecules. The pyridine ring offers aromatic stability and potential coordination sites with metal ions, while the hydrazine group is a potent nucleophile, readily reacting with electrophiles like carbonyl compounds.^[1] This dual functionality makes pyridin-2-ylhydrazine a key intermediate in the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, many of which exhibit significant biological activities such as antimicrobial and antitumor properties.^{[1][2]} This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and logical workflows for its application in research and development.

Core Physical and Chemical Properties

Pyridin-2-ylhydrazine is typically a crystalline solid at room temperature, with colors ranging from white and light yellow to deep red.^{[1][2][3]} It is soluble in organic solvents such as

methanol.[3]

Table 1: Physical Properties of Pyridin-2-ylhydrazine

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N ₃	[3][4]
Molecular Weight	109.13 g/mol	[3][4]
Melting Point	41-44 °C	[3]
Boiling Point	90-92 °C at 1 mmHg	[3]
Appearance	Deep red crystalline solid	[3]
Solubility	Soluble in Methanol	[3]
pKa (Predicted)	9.72 ± 0.70	[3]
InChIKey	NWELCUKYUCBVKK-UHFFFAOYSA-N	[3][4]
CAS Number	4930-98-7	[3][4]

Spectroscopic Data

The structural features of pyridin-2-ylhydrazine can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of pyridin-2-ylhydrazine in CDCl₃ shows characteristic signals for the protons on the pyridine ring and the hydrazine group. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), while the protons of the hydrazine moiety are observed as well.

Table 2: ¹H NMR Chemical Shifts for Pyridin-2-ylhydrazine in CDCl₃

Proton Assignment	Chemical Shift (δ , ppm)
Pyridine Ring H (α to N)	~8.11
Pyridine Ring H	~7.45
Pyridine Ring H	~6.68
Pyridine Ring H	~6.65
-NH ₂ and/or -NH-	~3.8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signal around 3.8 ppm is attributable to the exchangeable protons of the hydrazine group.^[3]

Infrared (IR) Spectroscopy

The IR spectrum of pyridin-2-ylhydrazine exhibits characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine of the hydrazine group.
- C-H aromatic stretching: Signals typically appearing just above 3000 cm⁻¹.
- C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
- N-H bending: Vibrations around 1600 cm⁻¹.

Mass Spectrometry

Electron impact mass spectrometry of pyridin-2-ylhydrazine shows a prominent molecular ion peak.

Table 3: Key Mass Spectrometry Data for Pyridin-2-ylhydrazine

m/z Value	Interpretation	Relative Intensity
109	Molecular Ion $[M]^+$	100% (Base Peak)
80	$[M - \text{NHNH}]^+$	~12.4%
79	$[M - \text{NHNH}_2]^+$ or $[\text{Pyridine}]^+$	~82.9%
52	Fragmentation of pyridine ring	~30.8%

Data extracted from a 75 eV spectrum. The fragmentation pattern is consistent with the loss of the hydrazine moiety and subsequent breakdown of the pyridine ring.[\[3\]](#)

Experimental Protocols

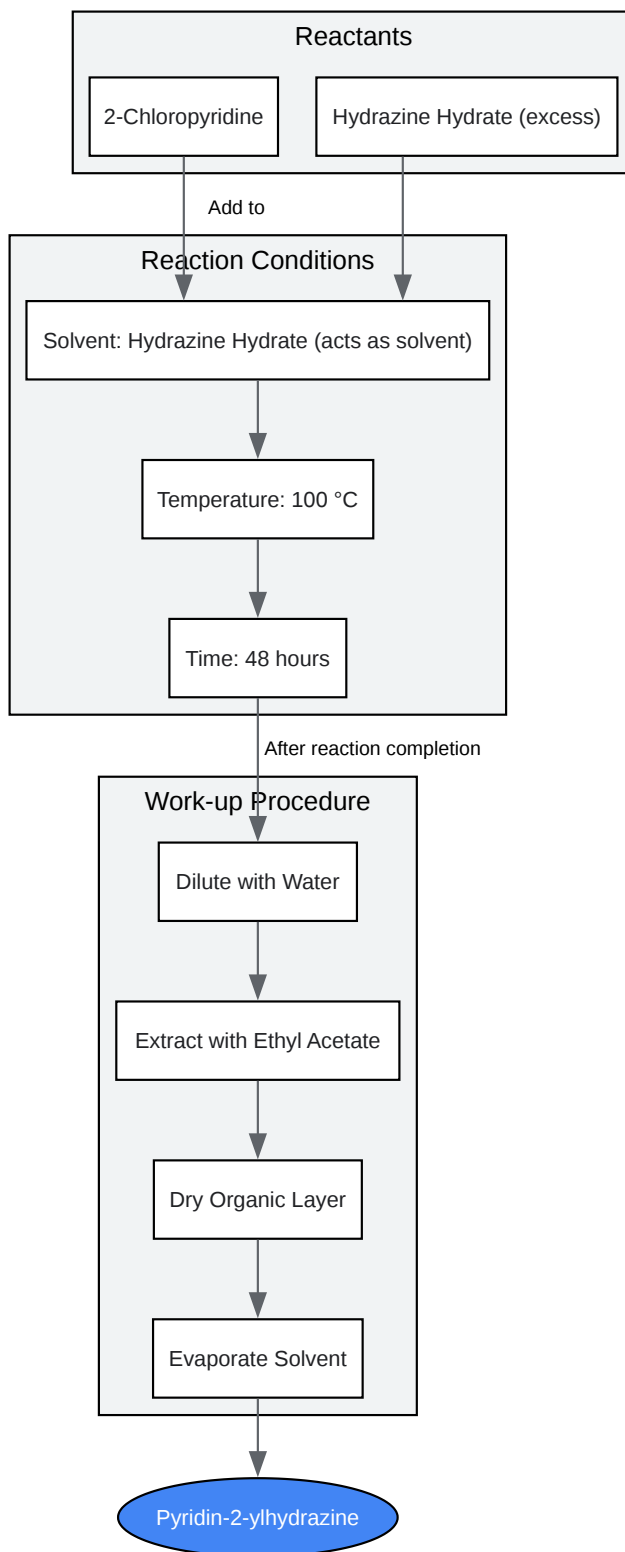
The following sections provide detailed methodologies for the synthesis of pyridin-2-ylhydrazine and its subsequent reaction with carbonyl compounds.

Protocol 1: Synthesis of Pyridin-2-ylhydrazine from 2-Chloropyridine

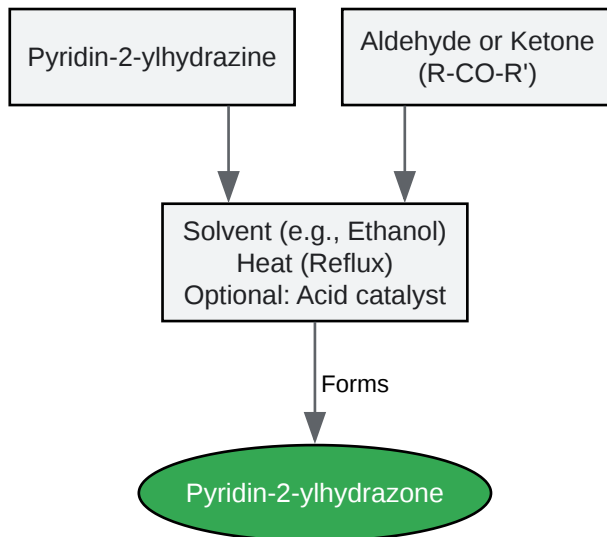
This protocol describes the nucleophilic aromatic substitution reaction between 2-chloropyridine and hydrazine hydrate.

Workflow for the Synthesis of Pyridin-2-ylhydrazine

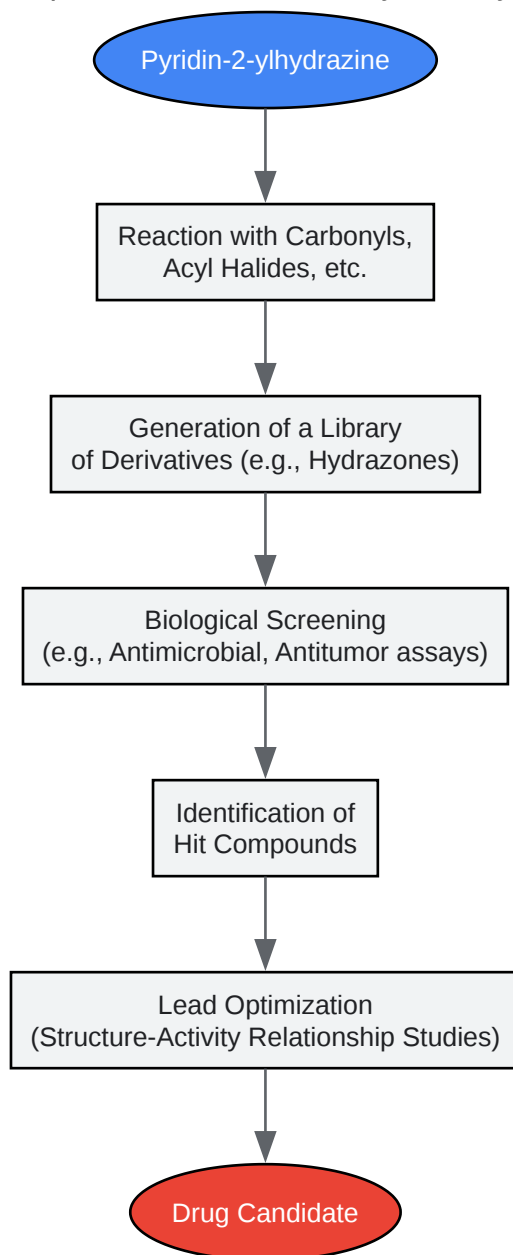
Synthesis of Pyridin-2-ylhydrazine



Reaction of Pyridin-2-ylhydrazine with a Carbonyl Compound



Drug Development Workflow from Pyridin-2-ylhydrazine



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